molecular formula C26H17B B1290078 2-Bromo-9,10-diphenylanthracene CAS No. 201731-79-5

2-Bromo-9,10-diphenylanthracene

Cat. No.: B1290078
CAS No.: 201731-79-5
M. Wt: 409.3 g/mol
InChI Key: OZNXPZBQVNNJCS-UHFFFAOYSA-N
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Description

2-Bromo-9,10-diphenylanthracene (CAS 201731-79-5) is a high-purity crystalline powder recognized as a cornerstone intermediate in organic electronics and materials science . Its molecular structure, featuring an anthracene core with phenyl substituents and a reactive bromine atom, makes it a versatile building block for constructing sophisticated functional molecules . The primary application of this compound is in the development of high-performance blue-emitting materials for Organic Light-Emitting Diodes (OLEDs) used in display and lighting technologies . It is effectively utilized in Buchwald-Hartwig cross-coupling reactions to create donor-acceptor molecules that serve as efficient blue dopants, with research devices demonstrating high luminous and power efficiency . The bromine atom at the 2-position is key to its utility, as it facilitates further chemical modifications via cross-coupling reactions, enabling the synthesis of a diverse range of luminescent and charge-transporting materials . Theoretical studies using Density Functional Theory (DFT) indicate that bromination of the 9,10-diphenylanthracene core enhances its electronic properties for organic semiconductors, resulting in a lower energy gap between molecular orbitals, which improves conductivity and reactivity . Furthermore, the halogenated molecule exhibits significantly higher first-order hyperpolarizability, making it a candidate for nonlinear optical (NLO) applications . Beyond OLEDs, this reagent serves as a key intermediate in the synthesis of fluorescent dyes, polymers, liquid crystals, and potential pharmaceutical agents . This product is for research use or further manufacturing use only. It is not intended for diagnostic or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-9,10-diphenylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17Br/c27-20-15-16-23-24(17-20)26(19-11-5-2-6-12-19)22-14-8-7-13-21(22)25(23)18-9-3-1-4-10-18/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNXPZBQVNNJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623822
Record name 2-Bromo-9,10-diphenylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201731-79-5
Record name 2-Bromo-9,10-diphenylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Transformations

Palladium-Catalyzed Cross-Coupling Reactions

Stille Coupling for Heteroaryl Substitution

The Stille reaction, which couples an organotin compound with an organic halide, is a versatile method for introducing heteroaryl moieties. In a study on 9,10-disubstituted anthracenes, thiophene (B33073) substituents were successfully coupled to a bromoanthracene core using Stille cross-coupling procedures. rsc.org While this example uses 9-bromo-10-phenylanthracene (B179275), the methodology is directly applicable to 2-bromo-9,10-diphenylanthracene. The reaction typically involves a palladium catalyst, such as a combination of Pd₂(dba)₃ and a phosphine (B1218219) ligand like tri-o-tolylphosphine, in a solvent such as refluxing THF. rsc.org The choice of catalyst and ligand is crucial for achieving high yields and preventing side reactions. The general inertness of organostannanes to air and moisture makes the Stille coupling a practical choice in synthetic organic chemistry. wikipedia.org

Table 1: Representative Conditions for Stille Coupling of Bromoanthracenes

Reactant 1Reactant 2Catalyst SystemSolventConditionsProduct TypeReference
9-Bromo-10-phenylanthracene2-Bu₃Sn-thiophenePd₂(dba)₃, tri-o-tolylphosphineTHFReflux9-(Thiophen-2-yl)-10-phenylanthracene rsc.org

This table illustrates typical conditions for Stille coupling involving a bromoanthracene derivative, which can be extrapolated for this compound.

Palladium-Catalyzed Carbon-Phosphorus (C-P) Bond Formation

The introduction of phosphorus-containing groups onto the anthracene (B1667546) core can significantly influence the electronic properties of the resulting molecule. Palladium-catalyzed C-P bond formation offers a direct route to synthesize such derivatives from this compound. This transformation allows for the creation of phosphinoyl-substituted anthracenes, which are of interest for their potential applications in organic electronics. The reaction typically involves the coupling of the aryl bromide with a phosphorus nucleophile, such as a secondary phosphine oxide, in the presence of a palladium catalyst and a suitable base.

Organometallic Reagent-Mediated Transformations

Organometallic reagents, particularly organolithium and Grignard reagents, are fundamental tools for the functionalization of aryl halides like this compound through nucleophilic substitution or metal-halogen exchange.

Lithiation with n-Butyllithium (n-BuLi) for Functionalization

The reaction of this compound with n-butyllithium (n-BuLi) at low temperatures can induce a halogen-lithium exchange, generating a highly reactive aryllithium intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the 2-position of the diphenylanthracene core. Careful control of the reaction temperature, typically around -78 °C, is crucial to prevent side reactions. The choice of solvent, often tetrahydrofuran (B95107) (THF) or diethyl ether, can also influence the reaction's outcome. While highly effective, this method requires strictly anhydrous and inert conditions to avoid quenching of the organolithium species.

Grignard Reagent Addition for Carbon-Carbon Bond Formation (e.g., 4-Hexylphenylmagnesium Bromide)

Grignard reagents, such as 4-hexylphenylmagnesium bromide, can be used to form new carbon-carbon bonds with this compound. This reaction typically proceeds via a palladium-catalyzed cross-coupling mechanism, akin to Kumada coupling. Alternatively, the bromine atom on the anthracene core can be converted into a Grignard reagent itself, which can then react with various electrophiles. A patent describes a process for preparing 2-bromo-10,10-diphenyl-9,10-dihydroanthracen-9-ol, which involves the reaction of a bromo-substituted precursor with a phenyl Grignard reagent, highlighting the utility of this class of reagents in modifying the diphenylanthracene framework. google.com The reaction conditions, including the choice of catalyst and solvent, are critical for achieving the desired product in high yield.

Synthesis of Complex Derivatives and Polymeric Architectures

The functionalized this compound derivatives obtained from the aforementioned reactions can serve as building blocks for more complex molecules and polymeric structures with advanced properties.

Preparation of Phosphorus-Substituted Anthracenes (e.g., Phosphinoyl Derivatives)

As mentioned in section 2.2.3, palladium-catalyzed C-P bond formation is a key method for synthesizing phosphorus-substituted anthracenes. The resulting phosphinoyl derivatives of 9,10-diphenylanthracene (B110198) are a class of compounds with significant potential in materials science. The electron-withdrawing nature of the phosphinoyl group can modulate the electronic and photophysical properties of the anthracene core, making these derivatives promising candidates for applications in organic light-emitting diodes (OLEDs) and other electronic devices. The synthesis of these compounds often involves the reaction of a lithiated or Grignard derivative of this compound with an appropriate phosphorus-containing electrophile, or the direct palladium-catalyzed coupling of this compound with a phosphorus nucleophile.

Synthesis of Fluorescing Wholly Aromatic Polyesters

Similarly, a comprehensive search did not yield any studies detailing the synthesis of fluorescing wholly aromatic polyesters directly from this compound. The literature contains examples of other 9,10-diphenylanthracene derivatives, such as 9,10-bis(4-hydroxyphenyl)anthracene, being used as monomers to create polycarbonates and other polymers. However, specific methodologies starting from the bromo- derivative to form wholly aromatic polyesters, including reaction conditions, yields, and resulting polymer properties, are not documented in the available resources. Therefore, no research findings or data tables for this topic can be presented.

Advanced Spectroscopic and Electrochemical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of 2-Bromo-9,10-diphenylanthracene by mapping the chemical environments of its hydrogen and carbon atoms.

Proton NMR provides precise information about the arrangement of hydrogen atoms on the anthracene (B1667546) core and the appended phenyl groups. In a study, the ¹H NMR spectrum of a derivative of this compound was recorded in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) and reveal distinct signals for the aromatic protons. For example, a singlet was observed at 7.93 ppm, attributed to the proton at the C1 position, which is adjacent to the bromine atom. A complex multiplet ranging from 7.73 to 7.56 ppm corresponds to the nine protons of the anthracene skeleton and the phenyl rings, while another multiplet for the remaining four protons of the phenyl groups appears between 7.51 and 7.46 ppm rsc.org. This detailed analysis allows for the unambiguous assignment of each proton in the molecule's structure.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
7.93d (J = 1.6 Hz)1HAnthracene H1
7.73 - 7.56m9HAromatic Protons
7.51 - 7.46m4HAromatic Protons

While specific ¹³C NMR data for this compound is not detailed in the provided search results, the technique is fundamental for confirming the carbon framework. It distinguishes between quaternary carbons (like C2, C9, and C10) and protonated carbons. The bromine atom at the C2 position would induce a characteristic downfield shift for the C2 signal and influence the shifts of neighboring carbons compared to the unsubstituted 9,10-diphenylanthracene (B110198).

Fluorine-19 NMR is an indispensable tool for characterizing fluorinated derivatives of the parent compound. For instance, in a study of 9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene, a sharp singlet appears in the ¹⁹F NMR spectrum at -62.38 ppm, which is characteristic of the trifluoromethyl (CF₃) group rsc.org. This high sensitivity and the wide chemical shift range of ¹⁹F NMR make it ideal for detecting and quantifying fluorine-containing functional groups, which are often introduced to tune the electronic properties of the molecule.

CompoundChemical Shift (δ ppm)Solvent
9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene-62.38CDCl₃

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is employed to investigate the electronic transitions within the π-conjugated system of this compound.

The UV-Vis absorption spectrum of this compound and its derivatives is characterized by strong absorption bands in the ultraviolet and visible regions, arising from π-π* transitions within the aromatic system. For a derivative, (9,10-diphenylanthracen-2-yl)diphenylphosphine oxide (DPAsphox), synthesized from this compound, the absorption spectrum in dimethylformamide (DMF) reveals a significant absorption peak at 405 nm nih.govd-nb.info. Theoretical studies based on Density Functional Theory (DFT) suggest that the maximum absorption wavelength (λmax) for this compound is in the range of 400–450 nm researchgate.net. These absorptions are characteristic of the extended π-system of the diphenylanthracene core.

Compound/Derivativeλmax (nm)Solvent
DPAsphox405DMF
This compound (Theoretical)400-450N/A

Photoluminescence (PL) Spectroscopy

Photoluminescence spectroscopy measures the light emitted from the molecule after it absorbs photons, providing insights into its potential for light-emitting applications. The 9,10-diphenylanthracene scaffold is known for its high fluorescence quantum yields.

The introduction of a phosphine (B1218219) oxide group at the C2 position, derived from this compound, results in a material that exhibits an emission peak at 435 nm in DMF nih.govd-nb.info. This corresponds to blue light emission. Research on related phosphine oxide derivatives of 9,10-diphenylanthracene has shown a red-shifted fluorescence compared to the parent 9,10-diphenylanthracene, indicating that substitution can tune the emission color mdpi.com. The high thermal stability and luminescent properties make these materials promising candidates for use in organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net

Compound/DerivativeEmission λmax (nm)SolventEmission Color
DPAsphox435DMFBlue

Electroluminescence (EL) Characterization in Device Architectures

The ultimate test of an emitting material is its performance within an OLED. Electroluminescence characterization involves fabricating a device and measuring the light emitted upon the application of an electric current.

Derivatives of this compound have been successfully incorporated as dopant emitters in multilayer OLEDs. ingentaconnect.com In a device where 5-(9,10-diphenylanthracen-2-yl)-5H-pyrido[3,2-b]indole was used as a blue dopant, the device exhibited efficient blue electroluminescence (EL). ingentaconnect.com

The EL spectrum of this device showed a maximum emission at 464 nm. ingentaconnect.com The device demonstrated strong performance metrics, achieving a maximum luminance of 17,320 cd/m². ingentaconnect.com At a current density of 20 mA/cm², the device operated with a luminous efficiency of 5.99 cd/A, a power efficiency of 2.70 lm/W, and an external quantum efficiency (EQE) of 3.94%. ingentaconnect.com The emission color was a deep blue, with CIE (Commission Internationale de l'Éclairage) coordinates of (x = 0.15, y = 0.21) at an operating voltage of 6.0 V. ingentaconnect.com These results underscore the potential of using this compound as a foundational material for creating high-performance blue emitters for display and lighting applications. ingentaconnect.comresearchgate.net

Table 2: Performance of an OLED Using a Derivative of this compound Data for a device with a blue-emitting layer doped with 5-(9,10-diphenylanthracen-2-yl)-5H-pyrido[3,2-b]indole. ingentaconnect.com

Performance MetricValueConditions
Max. Electroluminescence (λ_EL) 464 nm-
Max. Luminance 17,320 cd/m²-
Luminous Efficiency 5.99 cd/Aat 20 mA/cm²
Power Efficiency 2.70 lm/Wat 20 mA/cm²
External Quantum Efficiency (EQE) 3.94 %at 20 mA/cm²
CIE Coordinates (x, y) (0.15, 0.21)at 6.0 V

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the oxidation and reduction potentials of a molecule. These potentials are directly related to the energy levels of the frontier molecular orbitals.

The redox behavior of this compound and its derivatives is critical for determining their charge injection and transport capabilities in an OLED. The oxidation and reduction potentials correspond to the energy required to remove or add an electron, respectively. In a patent filing, a compound based on the this compound framework was analyzed using CV, which allowed for the determination of its oxidation potential. epo.org Electrochemical studies have also investigated the kinetics of carbon-halogen bond cleavage in the anion radicals of this compound, providing further insight into its electrochemical stability. researchgate.net

The oxidation and reduction potentials obtained from CV measurements are used to estimate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO level, which relates to the oxidation potential, is crucial for efficient injection of holes from the anode, while the LUMO level, related to the reduction potential, is important for electron injection from thecathode.

For derivatives of this compound, HOMO energy levels have been determined using methods such as low-energy photoelectron spectrometry. ingentaconnect.com For 5-(9,10-diphenylanthracen-2-yl)-5H-pyrido[3,2-b]indole, the HOMO level was found to be -5.77 eV. ingentaconnect.com The LUMO level can then be estimated by adding the optical bandgap energy (Eg), which is determined from the intersection of the absorption and emission spectra. ingentaconnect.com For this derivative, the optical bandgap was 3.05 eV, placing the LUMO level at -2.72 eV. ingentaconnect.com A patent has reported a HOMO level of -5.26 eV for a related structure, also determined from CV measurements. epo.org Theoretical DFT calculations on 2-bromo-9,10-DPA itself provide further insight, showing how bromination influences the frontier orbital energies compared to the unsubstituted DPA, which is essential for rational molecular design. researchgate.net

Table 3: Frontier Molecular Orbital Energies of a Derivative of this compound Data for 5-(9,10-diphenylanthracen-2-yl)-5H-pyrido[3,2-b]indole. ingentaconnect.com

ParameterEnergy (eV)Method of Determination
HOMO -5.77 eVLow-Energy Photoelectron Spectrometer (AC-2)
Optical Bandgap (Eg) 3.05 eVIntersection of Absorption and PL Spectra
LUMO -2.72 eVCalculated (HOMO + Eg)

X-ray Crystallography for Precise Molecular Geometry

X-ray crystallography stands as a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. This method provides precise coordinates of atoms, from which it is possible to derive detailed geometric parameters such as bond lengths, bond angles, and, critically, the spatial relationship between different functional groups within the molecule.

Determination of Dihedral Angles and Intermolecular Interactions in Solid State

Furthermore, analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions. These non-covalent forces, such as van der Waals forces, and potential bromine-involved interactions (halogen bonding) or π-π stacking, govern the material's solid-state properties. While detailed crystallographic data specifically for this compound, including its precise dihedral angles and specific intermolecular contacts, are not extensively detailed in publicly available literature, the study of similar bromo-anthracene derivatives confirms the presence of C—H⋯Br interactions in the solid state. nih.gov

Mass Spectrometry for Molecular Identification

Mass spectrometry is an essential analytical tool for determining the molecular weight of a compound, confirming its elemental composition, and assessing its purity.

MALDI-TOF for Molecular Mass Confirmation and Purity Assessment

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly well-suited for analyzing organic molecules like this compound. In a MALDI-TOF analysis, the compound would be co-crystallized with a matrix material that strongly absorbs laser energy. A laser pulse desorbs and ionizes the sample, and the resulting ions are accelerated into a flight tube. The time it takes for an ion to reach the detector is proportional to its mass-to-charge ratio.

This technique would be used to confirm the molecular mass of this compound. The expected monoisotopic mass, calculated from the most abundant isotopes of its constituent elements, can be precisely verified. nih.gov The presence of a prominent peak corresponding to this mass confirms the identity of the compound. The high resolution of MALDI-TOF also allows for the detection of impurities, as they would appear as separate peaks in the mass spectrum, thus enabling a thorough assessment of sample purity. Commercial suppliers often report purities of over 95%, which can be verified using this method. fishersci.com

Table 1: Computed Molecular Mass of this compound
PropertyValueSource
Molecular Weight409.3 g/mol nih.gov
Monoisotopic Mass408.05136 Da nih.gov

Thermal Analysis Techniques

Thermal analysis techniques are employed to measure the physical and chemical properties of a substance as a function of temperature. These methods are vital for determining the thermal stability, decomposition profile, and phase behavior of materials.

Thermogravimetric Analysis (TGA) for Decomposition Temperatures

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Stability

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC is used to detect phase transitions, such as melting (Tm) and glass transitions (Tg), and to quantify the enthalpy changes associated with these processes. researchgate.netresearchgate.netomlc.org For this compound, DSC analysis would reveal its melting point and any other solid-state phase transitions that occur upon heating. This information is a key indicator of the material's purity and thermal stability. While a full DSC thermogram is not available in the surveyed literature, a reported melting point for the compound is provided in the table below.

Table 2: Thermal Properties of this compound
Thermal PropertyTemperature (°C)Source
Melting Point (Tm)263-265 °C nbinno.com

Theoretical and Computational Investigations of Electronic and Optoelectronic Properties

Density Functional Theory (DFT) Studies

Theoretical studies have been conducted on 2-Bromo-9,10-diphenylanthracene in its neutral, cationic (positively charged), and anionic (negatively charged) states. bohrium.comresearchgate.net This analysis is crucial for understanding how the molecule behaves in an electronic device where it might gain or lose electrons. The findings from these investigations reveal that both charging and the addition of the bromine atom (halogenation) significantly influence the structural, electrical, and nonlinear optical properties of the molecule. bohrium.comresearchgate.net Compared to its parent compound, 9,10-diphenylanthracene (B110198), the brominated version exhibits lower total ground state energy, suggesting increased stability. bohrium.comresearchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For the study of this compound and its parent molecule, researchers have employed the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. bohrium.comresearchgate.net This functional is widely used for its balance of accuracy and computational cost in describing organic molecules.

The calculations were performed using different Pople-style basis sets to ensure reliability:

B3LYP/6-31+G(d): This basis set includes diffuse functions (+) on heavy atoms and polarization functions (d) to better describe the electron distribution, especially in anions and for calculating properties like electron affinity.

B3LYP/6-311++G(d,p): A more extensive basis set, it includes diffuse functions on both heavy and hydrogen atoms (++) and polarization functions on both heavy atoms (d) and hydrogen atoms (p), allowing for a more flexible and accurate description of the electron cloud. bohrium.comresearchgate.net

These computational setups were implemented using software packages like Gaussian 09 to systematically evaluate the electronic and NLO properties. bohrium.comresearchgate.net

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's electronic properties and reactivity. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (E_gap), is a critical parameter for predicting the conductivity and stability of semiconductor materials. bohrium.com

For this compound, the HOMO-LUMO energies and the corresponding energy gap have been calculated for its neutral, anionic, and cationic states. A smaller energy gap generally implies higher reactivity and better conductivity, making the material a more promising candidate for semiconductor applications. bohrium.comresearchgate.net

The results indicate that the anionic state of the brominated molecule exhibits the smallest energy gap. bohrium.comresearchgate.net Specifically, the anionic alpha molecular orbital has an energy gap of approximately 1.3679 eV, suggesting enhanced reactivity and conductivity, which is highly desirable for electronic applications. bohrium.comresearchgate.net

Calculated Frontier Molecular Orbital Energies and Energy Gaps for this compound
Molecular StateOrbitalHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
AnionicAlpha-1.7282-0.36031.3679
Beta-1.07761.08572.1633
CationicAlpha-7.6192-5.87761.7416
Beta-7.7824-5.85041.9320
NeutralAlpha & Beta-5.9049-2.14973.7552

Data sourced from a 2025 study on the electronic and nonlinear optical properties of 9,10-diphenylanthracene derivatives. bohrium.com

Nonlinear Optical (NLO) Properties Calculations

Materials with significant NLO properties are in high demand for applications in modern technologies like optical switching, data storage, and telecommunications. The introduction of a bromine atom, an electron-withdrawing group, can enhance these properties in organic molecules. rsc.org

Computational studies on this compound have shown that it possesses a significantly higher total dipole moment and first-order hyperpolarizability compared to the non-brominated parent compound. bohrium.comresearchgate.net The cationic state of the halogenated molecule, in particular, shows the highest total dipole moment, indicating a high degree of polarity. bohrium.comresearchgate.net

Crucially, the first-order hyperpolarizability of the anionic state of this compound was found to be approximately seven times greater than that of urea, a standard reference material for NLO comparisons. bohrium.comresearchgate.net This large β_tot value highlights the potential of this compound in the development of effective NLO materials.

Calculated NLO Properties for this compound
Molecular StateTotal Dipole Moment (μ_tot) (a.u.)First-Order Hyperpolarizability (β_tot) (x 10⁻³⁰ esu)
Neutral2.01630.1788
Anionic4.80932.6167
Cationic4.95890.1245

Data sourced from a 2025 study on the electronic and nonlinear optical properties of 9,10-diphenylanthracene derivatives. bohrium.com

Influence of Halogenation on Electronic Structure and Reactivity

The introduction of a bromine atom to the 9,10-diphenylanthracene (DPA) structure brings about notable changes in its electronic properties. Theoretical investigations employing Density Functional Theory (DFT) have been instrumental in elucidating these modifications. researchgate.net

Effects of Bromine on Electron Affinity and Reduction Potential

Computational studies have demonstrated that the bromination of 9,10-diphenylanthracene to form this compound influences its electron affinity (EA) and ionization potential (IP). researchgate.net The presence of the halogen atom, an electron-withdrawing group, generally leads to an increase in these values.

A detailed theoretical investigation using DFT with B3LYP/6–311++G(d,p) basis set calculated the electron affinity for the neutral alpha molecular orbital of this compound to be 2.20 eV, which is higher than the 2.00 eV calculated for the parent 9,10-diphenylanthracene molecule under the same conditions. researchgate.net This suggests that the brominated compound has a stronger tendency to accept an electron. The study also highlighted that the cationic form of this compound exhibits a significantly high electron affinity, indicating a strong propensity to accept an additional electron. researchgate.net

The following table summarizes the calculated ionization potential and electron affinity for the neutral alpha molecular orbitals of both compounds:

CompoundIonization Potential (eV)Electron Affinity (eV)
9,10-Diphenylanthracene5.462.00
This compound5.632.20

Data calculated using DFT with B3LYP/6–311++G(d,p) basis set. researchgate.net

Impact on Molecular Conductivity, Stability, and Reactivity

The halogenation of DPA has a direct impact on its molecular conductivity, stability, and reactivity. researchgate.net The introduction of bromine leads to a lower total ground state energy and greater bond energy, which is a result of shorter bond lengths and adjusted bond angles, suggesting increased stability. researchgate.net

From a reactivity and conductivity standpoint, the energy gap of the molecule is a crucial parameter. Theoretical studies have shown that the anionic alpha molecular orbital of this compound has a low energy gap of approximately 1.3679 eV. researchgate.net A smaller energy gap typically indicates higher reactivity and better conductivity, making the compound a promising candidate for semiconductor applications. researchgate.net The evaluation of its electrical characteristics was a primary objective of these computational studies. researchgate.net

Charge Transport Modeling

Understanding and modeling charge transport in materials like this compound is crucial for their application in organic electronics.

Theoretical Investigation of Hole Mobility in Amorphous Layers

While specific studies on the hole mobility in amorphous layers of this compound are not extensively detailed, research on related non-symmetric 9,10-diphenylanthracene derivatives provides valuable insights. These studies have shown that modifications to the DPA core can lead to very high hole drift mobilities, in the range of approximately 5 × 10⁻³ to 1 × 10⁻² cm² V⁻¹ s⁻¹, in solution-processed amorphous films. rsc.org For the parent compound, 9,10-diphenylanthracene, a theoretical hole mobility of 2.15 cm²/(Vs) has been predicted for its single-crystal form using a hopping mechanism model. researchgate.net Such theoretical frameworks are essential for predicting the charge transport properties of its derivatives.

Role of Reorganization Energy in Charge Carrier Transport

The reorganization energy (λ) is a critical factor in Marcus theory, which describes charge transfer rates. It represents the energy required for a molecule to geometrically adjust itself upon gaining or losing an electron. nih.gov A lower reorganization energy generally facilitates faster charge transfer and, consequently, higher charge carrier mobility. researchgate.net

Advanced Photophysical Phenomena and Mechanistic Studies

Triplet-Triplet Annihilation (TTA) Processes

Triplet-triplet annihilation (TTA) is a critical process in which two triplet excitons interact to generate a higher-energy singlet exciton (B1674681), which can then radiatively decay, producing delayed fluorescence. researchgate.net This upconversion mechanism is a promising strategy to enhance the efficiency of fluorescent OLEDs by harvesting non-emissive triplet excitons. researchgate.netacs.org

Delayed fluorescence in anthracene (B1667546) derivatives arises from the annihilation of two triplet excitons. researchgate.net The process begins with the formation of triplet excitons, typically through intersystem crossing (ISC) from an excited singlet state or via energy transfer from a sensitizer (B1316253) molecule. nih.govresearchgate.net These triplet excitons can then diffuse through the material. When two triplet excitons encounter each other, they can undergo TTA, a process that is governed by spin statistics. nih.gov This interaction can result in the formation of a singlet, triplet, or quintet state. The generation of an excited singlet state (S1) from the fusion of two triplet states (T1) is the key step leading to delayed fluorescence, as this singlet state can then emit a photon. researchgate.netnih.gov

The general mechanism for TTA-based delayed fluorescence can be summarized as follows:

Excitation & Intersystem Crossing: A molecule is excited to its first excited singlet state (S1) and then undergoes intersystem crossing to the first excited triplet state (T1). nih.gov

Triplet Exciton Diffusion: The generated T1 excitons migrate within the material.

Triplet-Triplet Annihilation: Two T1 excitons interact to form a higher-energy excited state. nih.gov

Singlet Formation & Fluorescence: This higher-energy state can be a singlet state (S1), which then decays radiatively, emitting a photon and resulting in delayed fluorescence. researchgate.netnih.gov

Several strategies can be employed to enhance the efficiency of TTA in anthracene derivatives like 2-Bromo-9,10-diphenylanthracene. A primary approach involves increasing the rate of intersystem crossing (ISC), which boosts the population of triplet excitons available for annihilation. researchgate.netacs.org This can be achieved through molecular design, such as introducing heavy atoms or specific functional groups that enhance spin-orbit coupling.

Another key strategy is to optimize the triplet exciton diffusion within the material. researchgate.netacs.org The rate of TTA is directly dependent on the collision frequency of triplet excitons. Therefore, enhancing triplet exciton mobility can significantly improve TTA efficiency. This can be influenced by the molecular packing and morphology of the thin film. For instance, creating well-ordered films with minimal energetic disorder can facilitate non-dispersive triplet diffusion, leading to a higher TTA rate and more intense delayed fluorescence. researchgate.netacs.org

Furthermore, the molecular structure itself plays a crucial role. For example, creating dimers or oligomers of the annihilator can promote intramolecular TTA processes, potentially increasing efficiency. nih.govresearchgate.net The introduction of carbazole (B46965) substituents on the anthracene core has also been shown to generate more triplet states with appropriate energy levels, facilitating the TTA upconversion process. doaj.orgresearchgate.net Theoretical studies have also highlighted that cofacial stacking of anthracene derivatives can facilitate TTA via a superexchange pathway mediated by charge transfer states. nih.gov

StrategyMechanismReference
Enhance ISC RateIncreases the population of triplet excitons. researchgate.netacs.org
Optimize Exciton DiffusionImproves the collision frequency of triplet excitons. researchgate.netacs.org
Molecular Design (Dimers/Oligomers)Promotes intramolecular TTA. nih.govresearchgate.net
Substituent Effects (e.g., Carbazole)Generates more triplet states at favorable energy levels. doaj.orgresearchgate.net
Control Molecular PackingCofacial stacking can enable efficient superexchange pathways for TTA. nih.gov

Intersystem Crossing (ISC) Dynamics

Intersystem crossing is a photophysical process involving a spin-forbidden transition between two electronic states with different spin multiplicities, typically from a singlet state to a triplet state (e.g., S1 → T1). The efficiency of ISC is a critical parameter influencing various photophysical phenomena, including TTA and phosphorescence.

The rate of intersystem crossing in anthracene derivatives can be significantly modulated by altering their molecular structure and the extent of π-conjugation. The introduction of heavy atoms, such as bromine in this compound, is a well-known strategy to enhance ISC rates due to the heavy-atom effect, which increases spin-orbit coupling.

Furthermore, extending the π-conjugation of the anthracene core can also influence the ISC rate. researchgate.netacs.org In some cases, increased conjugation can lead to a higher ISC rate. acs.org The attachment of suitable aryl donor moieties to an anthracene core can create a small energy gap between a charge-separated state and a triplet state, leading to efficient ISC through a spin-orbit charge transfer (SOCT) mechanism. rsc.org The substitution at the 9 and 10 positions of the anthracene core can drastically alter the probability of ISC. rsc.org For instance, unsubstituted anthracene has a high triplet yield of approximately 70%, while certain substitutions can modify this significantly. rsc.org

A particularly important factor governing ISC efficiency is the resonant or near-resonant alignment of the first excited singlet state (S1) and a higher-lying triplet state, typically the second excited triplet state (T2). researchgate.netacs.org When the energy levels of S1 and T2 are close, the rate of intersystem crossing can be significantly enhanced. researchgate.netacs.org This is because the vibrational wavefunctions of the two states can overlap more effectively, facilitating the spin-forbidden transition.

This resonant alignment is a key principle in designing molecules with high triplet yields. mdpi.com While a higher ISC rate can slightly decrease the intensity of prompt fluorescence, the resulting increase in the triplet population can substantially boost the intensity of TTA-based delayed fluorescence. researchgate.netacs.org Therefore, the careful tuning of the S1 and T2 energy levels through chemical modification is a powerful tool for controlling the photophysical properties of anthracene derivatives.

FactorInfluence on ISCReference
Heavy Atom (e.g., Bromine)Increases spin-orbit coupling, enhancing ISC rate.N/A
Extended π-ConjugationCan increase the ISC rate. researchgate.netacs.org
Donor-Acceptor ArchitectureCan enable efficient ISC via SOCT mechanism. rsc.org
S1-T2 Energy AlignmentResonant alignment significantly enhances the ISC rate. researchgate.netacs.org

Exciton Diffusion in Thin Films

Exciton diffusion is the process by which an exciton (a bound electron-hole pair) moves from its initial creation site to another location within a material. The efficiency of exciton diffusion is paramount for the performance of many organic electronic devices, as it governs the probability of excitons reaching an interface where they can be harvested (in solar cells) or a luminescent center (in OLEDs).

In thin films of 9,10-diphenylanthracene (B110198) (DPA) and its derivatives, the diffusion of singlet excitons has been studied. rsc.org The near-perpendicular orientation of the phenyl rings at the 9 and 10 positions of the anthracene core leads to a greater intermolecular distance between the anthracene cores, which can impede the exciton diffusion rate compared to unsubstituted anthracene. rsc.orgresearchgate.net However, ordered molecular packing within a thin film or crystal can facilitate significantly faster singlet exciton diffusion. rsc.orgresearchgate.net

The preparation method of the thin film has a crucial influence on its uniformity and energetic disorder, which in turn affects triplet migration and diffusion rates. acs.org Well-ordered films can promote non-dispersive triplet diffusion, which is beneficial for processes like TTA. acs.org The presence of energetic disorder can lead to thermally assisted hopping of excitons, where the diffusion process is temperature-dependent. worktribe.com At lower temperatures, a non-activated regime may be observed. worktribe.com

FactorInfluence on Exciton DiffusionReference
Molecular Structure (Phenyl Rings)Perpendicular orientation can impede diffusion due to increased intermolecular distance. rsc.orgresearchgate.net
Molecular PackingOrdered packing facilitates faster exciton diffusion. rsc.orgresearchgate.net
Film Preparation/MorphologyUniform films with low energetic disorder promote non-dispersive diffusion. acs.org
TemperatureCan influence diffusion through thermally assisted hopping in disordered systems. worktribe.com

Optimization of Triplet Exciton Diffusion Regimes

The efficiency of processes like triplet-triplet annihilation (TTA) is highly dependent on the diffusion of triplet excitons within the material. For DPA derivatives, the optimization of triplet exciton diffusion is a key area of research. Studies on non-symmetrically modified DPA derivatives have shown that the triplet annihilation rate can be significantly enhanced by optimizing the triplet diffusion regime in thin films. This is achieved by carefully controlling the film preparation methodology to create a more uniform and energetically ordered environment. This improved order minimizes traps for excitons, allowing for more efficient, non-dispersive triplet diffusion, which in turn boosts the intensity of delayed fluorescence resulting from TTA. The presence of the bromo-substituent in this compound is anticipated to influence intermolecular interactions and packing, thereby affecting the optimal conditions for triplet exciton diffusion.

Influence of Film Uniformity and Energetic Disorder on Diffusion Dynamics

The morphology of the thin film plays a critical role in the dynamics of exciton diffusion. In DPA and its derivatives, ordered molecular packing within a thin film or crystal structure facilitates significantly faster singlet exciton diffusion compared to nanoaggregates. rsc.org The near-perpendicular orientation of the phenyl rings at the 9 and 10 positions of the anthracene core can elongate the intermolecular distance between anthracene units, which can impede the exciton diffusion rate. rsc.org

However, favorable intermolecular orbital overlap, which can be promoted by uniform film morphology, allows for rapid relaxation of excitons to form excimer states. rsc.org The energetic disorder within the film, which can be influenced by factors such as the presence of impurities or structural defects, can create localized states that trap excitons and hinder their diffusion. For substituted DPA compounds, achieving a high degree of film uniformity is crucial for attaining high charge carrier mobilities. For instance, non-symmetric DPA derivatives have been shown to achieve very high hole drift mobilities in solution-processed amorphous films when film-forming properties are optimized. rsc.org The bromo-substituent in this compound would likely alter the intermolecular packing and energetic landscape of the film, thus influencing the exciton diffusion dynamics.

Table 1: Factors Influencing Exciton Diffusion in Diphenylanthracene Derivatives This table is a generalized representation based on studies of DPA and its derivatives.

Factor Influence on Exciton Diffusion Rationale
Film Morphology Ordered packing enhances diffusion Closer intermolecular distances and better orbital overlap facilitate exciton hopping.
Energetic Disorder Increased disorder impedes diffusion Creates traps that localize excitons, reducing the diffusion length and rate.
Molecular Substitution Can either hinder or enhance diffusion Bulky substituents can increase intermolecular distances, while specific substitutions can improve packing and electronic coupling.
Intermolecular Distance Shorter distances generally favor diffusion Facilitates stronger electronic coupling between adjacent molecules.

Chemiluminescence Studies

Chemiluminescence is the emission of light from a chemical reaction. DPA and its derivatives are well-known for their use as emitters in chemiluminescent systems due to their high fluorescence quantum yields.

Analysis of Chemiluminescence Emittance Spectra

The chemiluminescence emittance spectrum of a system utilizing a DPA derivative as the emitter is typically characteristic of the fluorescence spectrum of that derivative. For DPA, the emission is in the blue region of the visible spectrum. The introduction of a bromine atom, a heavy atom, can potentially lead to a slight red-shift in the emission spectrum due to its influence on the electronic energy levels of the molecule. Furthermore, the efficiency of intersystem crossing can be affected, which in turn influences the population of triplet states that are often precursors in chemiluminescent reactions. In electrogenerated chemiluminescence (ECL) studies of DPA, the emission spectrum is consistent with its photoluminescence spectrum. utexas.edu For this compound, one would expect a similar correlation, with the peak emission wavelength being a key parameter of interest.

Kinetic Studies of Chemiluminescent Reactions and Intensity Modifiers

The kinetics of chemiluminescent reactions are crucial for understanding the efficiency and temporal profile of light emission. In many systems, the rate-limiting step is the chemical reaction that generates the excited state. The intensity of chemiluminescence can be significantly enhanced by the addition of certain molecules known as activators or enhancers.

Studies have shown that halogenated derivatives of anthracene can be more effective chemiluminescence enhancers than anthracene itself. actanaturae.ru For instance, 9,10-dibromoanthracene (B139309) has been noted for its ability to increase the chemiluminescence quantum yield. actanaturae.ru This enhancement is often attributed to a more efficient energy transfer from the primary excited species produced in the chemical reaction to the enhancer, which then emits light with a higher quantum efficiency. The bromine atom in this compound is expected to play a similar role, potentially making it a more efficient emitter in certain chemiluminescent reactions compared to the parent DPA.

Table 2: Key Parameters in the Chemiluminescence of Anthracene Derivatives This table is a generalized representation based on studies of anthracene and its derivatives.

Parameter Description Expected Influence of Bromo-Substitution
Chemiluminescence Quantum Yield The ratio of emitted photons to the number of reacting molecules. Potentially enhanced due to the heavy atom effect influencing energy transfer.
Emission Wavelength The peak wavelength of the emitted light. Possible slight red-shift compared to the parent compound.
Reaction Rate Constant The rate at which the light-producing chemical reaction occurs. May be altered depending on the reaction mechanism and the role of the bromo-substituent.
Enhancement Factor The factor by which an additive increases the chemiluminescence intensity. Expected to be a good enhancer based on trends observed for other halogenated anthracenes.

Applications in Advanced Organic Materials and Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs)

Derivatives of 9,10-diphenylanthracene (B110198) (DPA) are crucial in the development of high-performance Organic Light-Emitting Diodes (OLEDs), particularly for achieving efficient and stable blue emission, a key component for full-color displays and solid-state lighting. mdpi.comchemistryviews.org 2-Bromo-9,10-diphenylanthracene serves as a versatile building block for synthesizing these advanced OLED materials. nbinno.com

The anthracene (B1667546) framework is well-known for its high fluorescence quantum yield in the blue region of the spectrum. chemistryviews.orgresearchgate.net Derivatives of this compound are engineered to function as both emissive dopants and host materials in the emissive layer of OLEDs to generate this essential blue light.

As blue emitters, these compounds are designed to have a wide energy band-gap and high quantum efficiency. researchgate.netresearchgate.net For instance, various derivatives of 9,10-diphenylanthracene have been synthesized to act as efficient blue fluorescent emitters. rsc.orgrsc.org The non-symmetric substitution on the anthracene core can help preserve deep-blue emission while improving material properties like film-forming capabilities. rsc.org In some device architectures, DPA derivatives are doped into a host material. For example, doping DPA into a bathocuproine (BCP) layer, which also acts as a hole-blocking layer, has been shown to produce highly efficient blue electroluminescence. researchgate.net

In other applications, anthracene derivatives serve as the host material for a fluorescent or phosphorescent dopant. rsc.orgossila.comresearchgate.net A host material's role is to facilitate efficient charge transport (ambipolarity) and enable effective energy transfer to the dopant molecules. ossila.com Novel host materials based on the DPA structure have been developed, demonstrating high luminance efficiencies when doped with appropriate blue-emitting guest molecules. rsc.org The wide bandgap of these materials is crucial for hosting high-energy (i.e., blue) emitters. researchgate.net

A significant area of research focuses on modifying the molecular structure of DPA derivatives to enhance electroluminescence (EL) efficiency and achieve pure blue color, which is defined by the Commission Internationale de l'Eclairage (CIE) chromaticity coordinates. researchgate.net Introducing various aromatic groups to the DPA core allows for fine-tuning of the material's physical and electronic properties. researchgate.netrsc.org

For example, a series of 9,10-di(naphthalen-2-yl)anthracene (B47626) (ADN) derivatives, synthesized from precursors like 2-bromo-9,10-di(naphthalen-2-yl)anthracene, have been studied as blue fluorescent emissive materials. researchgate.net A non-doped OLED device using one such derivative, OCADN, exhibited a highly efficient sky-blue emission with a current efficiency of 2.25 cd/A, a power efficiency of 1.13 lm/W, and CIE coordinates of (0.16, 0.30) at 8V. researchgate.netrsc.org Another derivative, OC4PADN, produced an efficient blue emission with CIE coordinates of (0.16, 0.14) at 8V, demonstrating excellent color purity. researchgate.netrsc.org

Similarly, devices using 9,10-diphenylanthracene (DPA) doped into a BCP host layer achieved a luminous efficiency of 2.9 cd/A and pure blue CIE coordinates of (0.145, 0.195). researchgate.net The strategic design of non-symmetric DPA derivatives has also led to emitters with high fluorescence quantum yields (up to 0.9 in a polymer host) and emission in the deep-blue range (<450 nm). rsc.org These results underscore the potential to optimize device performance by molecular engineering, leading to OLEDs with the high efficiency and specific color required for display applications. researchgate.net

Table 1: Performance of OLEDs Based on 9,10-Diphenylanthracene Derivatives

Emitting MaterialRoleCurrent Efficiency (cd/A)Power Efficiency (lm/W)CIE Coordinates (x, y)Voltage (V)
OCADNEmitter2.251.13(0.16, 0.30)8
OC4PADNEmitter--(0.16, 0.14)8
DPA:BCPEmitter (Dopant)2.91.0(0.145, 0.195)9.2
TPA-TAn-DMACEmitter--(0.14, 0.18)-
PCANEmitter3.64-(0.151, 0.086)-

This table presents selected performance data for OLED devices incorporating derivatives of 9,10-diphenylanthracene, based on findings from multiple research studies. researchgate.netresearchgate.netrsc.orgrsc.orgrsc.org

The performance of OLEDs is characterized by several key metrics, including the relationship between current density and voltage (J-V) and between luminance and voltage (L-V). These characteristics reveal important information about the device's operational efficiency and electrical behavior.

In studies of OLEDs using DPA derivatives, devices have demonstrated promising performance. For example, an OLED with a DPA:BCP emissive layer showed an EL onset voltage of approximately 4V. researchgate.net This device reached a maximum luminance of about 10,344 cd/m² at a voltage of 16.6 V, with a corresponding current density of 1163 mA/cm². researchgate.net The luminance of the device increases with both rising current density and voltage, a typical characteristic of OLEDs. researchgate.netresearchgate.net

The J-V curves for devices based on ADN derivatives show that the current density increases with the applied voltage, indicating good charge injection and transport within the device structure. researchgate.net The luminance of these devices also increases accordingly, with one device achieving a maximum luminance that suggests efficient conversion of electrical energy into light. researchgate.net

Table 2: Luminance and Current Density vs. Voltage for a DPA-based OLED

Voltage (V)Current Density (mA/cm²)Luminance (cd/m²)
9.26.85200
16.6116310344

This table illustrates the luminance-voltage and current-voltage characteristics for an optimized OLED device using 9,10-diphenylanthracene (DPA) doped in a BCP layer. researchgate.net

Organic Thin-Film Transistors (OTFTs)

Anthracene-based semiconductors are a class of materials that have garnered interest for their use in organic thin-film transistors (OTFTs) due to their planarity, air stability, and favorable electronic properties. mdpi.com OTFTs are fundamental components of next-generation electronics like flexible displays and sensors. mdpi.com

Functionalization of the anthracene core, particularly at the 9 and 10 positions, is a key strategy for developing novel molecules for use as the active semiconductor layer in OTFTs. mdpi.com Research has involved synthesizing various 9,10-disubstituted anthracene derivatives and implementing them as the semiconducting layer to build structure-property relationships. mdpi.com

While modifications at the 9,10-positions have been shown to have little effect on the optical and electrochemical properties, they significantly impact thermal stability and the solid-state arrangement of the molecules in the thin film. mdpi.com These factors are critical for the performance and stability of the OTFT device. The ability to process these materials from solution is another advantage, opening the door to low-cost manufacturing techniques like spin-coating and ink-jet printing. mdpi.com

In one study, OTFTs using novel 9,10-functionalized anthracene derivatives as the semiconductor layer yielded modest performance, with the highest charge mobility recorded on the order of 10⁻⁶ cm² V⁻¹ s⁻¹. mdpi.com It was suggested that while substitutions at the 9,10-positions can tune thermal stability, they can also lead to changes in the solid-state packing that may be detrimental to OTFT performance. mdpi.com In contrast, other research on non-symmetric DPA derivatives has reported very high hole drift mobilities, in the range of 5 x 10⁻³ to 1 x 10⁻² cm² V⁻¹ s⁻¹, in solution-processed amorphous films. rsc.org These findings highlight the complex relationship between molecular structure, solid-state packing, and charge mobility, and suggest that targeted substitutions on the anthracene core are crucial for optimizing charge transport in OTFT applications. rsc.orgmdpi.com

Table 3: Charge Mobility in Anthracene-Based Materials for OTFTs

Material TypeMobility (cm² V⁻¹ s⁻¹)Device Type
9,10-functionalized anthracene derivative~10⁻⁶OTFT
Non-symmetric DPA derivative5 x 10⁻³ - 1 x 10⁻²Amorphous Film (Time-of-Flight)

This table compares charge mobility values reported for different types of 9,10-diphenylanthracene derivatives investigated for transistor applications. rsc.orgmdpi.com

Fluorescent Dyes and Probes

The intense fluorescence of the 9,10-diphenylanthracene moiety is a key feature that is exploited in the development of new fluorescent materials. The presence of a bromine atom at the 2-position provides a convenient handle for synthetic modification, allowing for the creation of a diverse range of dyes and probes. nbinno.com

Synthesis of Novel Fluorescent Dyes for Material Science

This compound serves as a crucial intermediate in the synthesis of novel fluorescent dyes for various material science applications, particularly in the field of organic light-emitting diodes (OLEDs). nbinno.com The bromo-substituent allows for participation in cross-coupling reactions, such as the Suzuki or Stille reactions, enabling the attachment of various functional groups to the anthracene core. nih.gov This synthetic versatility allows for the fine-tuning of the dye's emission color, quantum yield, and solid-state fluorescence properties.

For instance, by coupling different aromatic or heteroaromatic groups at the 2-position, it is possible to modulate the electronic properties of the molecule, leading to shifts in the emission wavelength. This strategy is employed to create blue, green, or even red-emitting materials for full-color display applications. While specific examples starting directly from this compound are not extensively detailed in the provided search results, the synthesis of analogous compounds like 9-bromo-10-naphthalen-2-yl-anthracene, which emits blue and blue-violet light, highlights the potential of this synthetic approach. nih.gov

The general synthetic strategy involves the palladium-catalyzed cross-coupling of this compound with a suitable boronic acid or organotin reagent. The resulting products are then purified and characterized for their photophysical properties.

Table 1: Potential Synthetic Modifications of this compound for Novel Dyes

Reactant Coupled with this compoundPotential Application
Naphthylboronic acidBlue-emitting materials for OLEDs
Pyreneboronic acidGreen-emitting materials for OLEDs
Thiophene-based boronic acidsRed-shifted emitters for various applications

Exploration as Fluorescent Probes for Biological Systems and Imaging

While the direct application of this compound as a fluorescent probe in biological systems is not extensively documented in the provided search results, its inherent fluorescence and the possibility for chemical modification suggest its potential in this area. nih.gov Fluorescent probes are essential tools for real-time visualization of molecular events within cells and tissues. nih.gov The development of such probes often involves creating molecules that can selectively bind to a target analyte or change their fluorescence properties in response to a specific biological event. nih.gov

Derivatives of this compound could be functionalized with specific recognition moieties (e.g., ligands for receptors, enzyme substrates) to create targeted fluorescent probes. For example, the bromo-group could be replaced with a linker attached to a biomolecule. The intense fluorescence of the diphenylanthracene core would then serve as the signaling component. Furthermore, nanoparticles formulated from derivatives of fluorescent compounds like those based on the 9,10-distyrylanthracene (B86952) core have shown promise for efficient and long-term bioimaging, suggesting a potential avenue for the application of this compound derivatives. researchgate.net

Polymeric Materials and Liquid Crystals

The incorporation of chromophoric units like 9,10-diphenylanthracene into larger macromolecular structures is a key strategy for developing functional polymers and liquid crystalline materials with tailored optical and electronic properties. nbinno.com

Incorporation into Functional Polymers with Photoluminescent Properties

This compound can be utilized as a monomer in the synthesis of photoluminescent polymers. nbinno.com The bromo-functionality allows for its participation in various polymerization reactions, such as Suzuki or Yamamoto coupling, leading to the formation of conjugated polymers where the fluorescent diphenylanthracene unit is part of the polymer backbone. diva-portal.org This approach is particularly relevant for the development of materials for polymer light-emitting diodes (PLEDs). researchgate.net

By copolymerizing this compound with other monomers, it is possible to control the polymer's solubility, film-forming properties, and charge transport characteristics, in addition to its emission color. For example, copolymers of fluorene (B118485) with other aromatic units have been synthesized to create light-emitting materials for OLEDs. mdpi.com The incorporation of the bulky 9,10-diphenylanthracene unit can help to suppress aggregation-induced quenching, a common issue in solid-state luminescent materials, thus enhancing the performance of the resulting devices. diva-portal.org

Table 2: Potential Polymer Architectures Incorporating this compound

Copolymerization PartnerPotential Polymer Properties
Fluorene derivativesBlue-emitting polymers with good charge transport
Carbazole (B46965) derivativesHole-transporting, blue-emitting polymers
Oxadiazole derivativesElectron-transporting, blue-emitting polymers

Application in Liquid Crystal Systems

The rigid, elongated structure of the 9,10-diphenylanthracene core makes it a suitable mesogenic unit for the design of liquid crystals. nbinno.com While specific examples of liquid crystals derived directly from this compound are not detailed in the search results, the general principle involves attaching flexible alkyl chains to the rigid core. The bromo-substituent provides a reactive site for the introduction of such chains.

The incorporation of a fluorescent core like diphenylanthracene into a liquid crystalline matrix can lead to materials with interesting anisotropic optical properties. These materials could find applications in displays, sensors, and optical switching devices. The ability to align the fluorescent molecules using an external field could allow for the modulation of the emitted light's polarization.

Solar Energy Conversion Technologies

The strong absorption of light in the UV-visible region and the excellent photostability of the anthracene core make 9,10-diphenylanthracene derivatives interesting candidates for applications in solar energy conversion technologies, particularly in dye-sensitized solar cells (DSSCs). bohrium.comnih.gov In a DSSC, a dye molecule absorbs sunlight and injects an electron into a semiconductor material, initiating the process of electricity generation. mdpi.com

While there is no direct evidence in the provided search results of this compound itself being used as a sensitizer (B1316253) in DSSCs, its derivatives hold potential. The bromo-group can be used to anchor the dye molecule to the semiconductor surface (e.g., TiO2) or to introduce other functional groups that can improve the dye's performance. bohrium.com Computational studies on anthracene-based organic dyes have shown that modifying the donor and acceptor groups can significantly impact the electronic and optical properties, which are crucial for efficient solar cell performance. bohrium.com The development of new organic sensitizers is a key area of research in DSSCs, and anthracene derivatives are considered a promising class of materials. nih.govrsc.org

Research as an Intermediate for Solar Cell Applications

This compound is noted in chemical research and supply as an intermediate compound for solar cell research. fujifilm.com Its parent molecule, 9,10-Diphenylanthracene (DPA), and its brominated derivative, this compound, are classified as polymer-based materials with π-bonded molecules, also known as organic semiconductors. researchgate.net Theoretical investigations using Density Functional Theory (DFT) have been conducted to understand the electronic and nonlinear optical properties of both the neutral and ionic states of these compounds. researchgate.net

The primary goal of these studies is to evaluate their electrical characteristics, nonlinear optical (NLO) properties, and density of states to ascertain their conductivity, stability, and reactivity for potential use in electronic applications. researchgate.net Such research is driven by the increasing interest in organic solar cells (OSCs) due to their potential for being lightweight, flexible, low-cost, and suitable for wide-area applications. researchgate.net

Key findings from these theoretical studies indicate that halogenation influences the structural, electrical, and NLO properties of the DPA molecule. researchgate.net For instance, the anionic state of the brominated derivative exhibits a low energy gap, suggesting enhanced reactivity and conductivity, which are promising characteristics for a semiconductor in electrical applications. researchgate.net The halogenated molecule in its cationic state was found to have the highest total dipole moment, indicating greater polarity, and a significantly higher first-order hyperpolarizability compared to other molecular states. researchgate.net

Exploratory Research in Pharmaceutical and Biomedical Fields

Intermediate in the Synthesis of Anti-Cancer and Anti-Inflammatory Drugs

This compound serves as a precursor in the synthesis of more complex molecules with potential therapeutic applications. Specifically, it has been used in the synthesis of organophosphorus compounds, a class of molecules investigated for a wide range of biological activities, including anti-tumor and anti-inflammatory properties. mdpi-res.commdpi-res.com These organophosphorus compounds are known to be potent enzyme inhibitors and can act as regulators of plant growth. mdpi-res.com

The synthesis process involves treating this compound with n-butyllithium (n-BuLi), followed by the addition of chlorodiphenylphosphine (B86185) and a subsequent oxidation step. mdpi-res.commdpi.com This reaction yields (9,10-diphenyl-2-phosphinoyl)anthracene. mdpi.com The resulting phosphine (B1218219) oxide derivatives are explored for their potential in various fields, including as components of new diagnostic agents for bone tissue imaging and in the development of anti-cancer therapies. mdpi-res.com For instance, a palladium-catalyzed cross-coupling reaction of this compound with anilinium hypophosphite is used to create an ethyl phosphinate intermediate, which is then converted to a phosphine oxide derivative (DPAsphox). researchgate.net

Investigation for Potential Use in Photodynamic Therapy

The properties of this compound make it a candidate for research in light-based therapeutic strategies. It has been successfully used as an annihilator molecule in triplet-triplet annihilation upconversion (TTA-UC) systems. rsc.org TTA-UC is a process where two low-energy photons are converted into one higher-energy photon, which is a critical mechanism for applications requiring the precise generation of high-energy light beneath a surface, such as photodynamic therapy. rsc.org

In this context, this compound (referred to as BrDPA) was paired with a sensitizer, Platinum(II) octaethylporphyrin (PtOEP), and encapsulated in nanocapsules for green-to-violet upconversion. rsc.org The choice of BrDPA was driven by its significantly higher solubility in the oleic acid core of the nanodroplets compared to the more common annihilator, 9,10-diphenylanthracene. rsc.org This improved solubility ensures a more adequate concentration of the annihilator within the nanocapsules, which is crucial for the efficiency of the upconversion process. rsc.org

Studies of Biochemical Interactions (e.g., Enzyme Binding, Nucleic Acid Intercalation)

This compound is utilized as a foundational structure in the synthesis of molecules designed to interact with biological targets like enzymes and nucleic acids. Research has been conducted on the synthesis of phosphanyl-phosphonic acid motifs, which are designed for the inhibition of enzymes such as 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR). researchgate.net The synthesis of these potential enzyme inhibitors can start from this compound. researchgate.net

Furthermore, while direct studies on the nucleic acid intercalation of this compound are not detailed, related anthracene-based structures are known for this property. For example, certain fluorescent dyes achieve a massive fluorescence enhancement upon intercalation into double-stranded DNA, a phenomenon attributed to restricted intramolecular motion (RIM). researchgate.net The synthesis of fluorescent probes for the photophysical study of DNA has utilized this compound as a commercially available starting material. researchgate.net

Analysis of Cellular Effects (e.g., Reactive Oxygen Species Generation)

The downstream products synthesized from this compound have been implicated in cellular processes such as the generation of reactive oxygen species (ROS). Organophosphorus compounds, which can be synthesized from this compound, are identified as a primary source of ROS. mdpi-res.com Mitochondria, which are crucial cellular organelles, are particularly susceptible to oxidative damage from ROS, a process that contributes to the development of numerous diseases. mdpi-res.com This susceptibility also makes mitochondria a significant molecular target for anticancer drugs. mdpi-res.com The fragmentation of aryl halide π anion radicals, including that of this compound, has been studied to determine the rate constants for the cleavage of the carbon-halogen bond, which is a fundamental step in many chemical reactions. researchgate.netresearchgate.net

Interactive Data Tables

Summary of Research Applications for this compound

Application AreaSpecific UseKey Research FindingReference
Advanced Organic MaterialsIntermediate for Solar CellsThe brominated derivative of 9,10-diphenylanthracene shows promising semiconductor properties due to its low energy gap and high polarity in ionic states. fujifilm.comresearchgate.net
Pharmaceutical & BiomedicalIntermediate for Anti-Cancer/Anti-Inflammatory DrugsUsed as a starting material to synthesize organophosphorus compounds which are explored for anti-tumor and anti-inflammatory activities. mdpi-res.commdpi-res.com
Photodynamic TherapyAnnihilator in Triplet-Triplet Annihilation UpconversionSuccessfully used as an annihilator (BrDPA) with a PtOEP sensitizer for green-to-violet light upconversion in nanocapsules. rsc.org
Biochemical StudiesPrecursor for Enzyme InhibitorsServes as a starting reagent in the synthesis of molecules designed to inhibit enzymes like DXR. researchgate.net
Cellular AnalysisPrecursor for ROS-Generating CompoundsIts derivatives, specifically organophosphorus compounds, are known to be a source of reactive oxygen species (ROS). mdpi-res.com

Table of Mentioned Compounds

Structure Property Relationships and Molecular Design Principles

Impact of Positional Isomerism on Reactivity and Photophysical Characteristics

The location of the bromine atom on the 9,10-diphenylanthracene (B110198) framework significantly influences the molecule's reactivity and its performance in optoelectronic devices.

While direct comparisons of the reactivity of 2-bromo-9,10-diphenylanthracene with its other brominated isomers are not extensively detailed in the provided results, general principles of aromatic substitution and findings on related structures offer valuable insights. The substitution of bromine at the C2 position is a common strategy in the synthesis of advanced materials. For instance, amination reactions on 9,10-diphenylanthracene have been shown to selectively occur at the 2-position, a regioselectivity that is orthogonal to the typical bromination of anthracene (B1667546) which favors the 9,10-positions. acs.org This suggests that the electronic environment of the C2 position in the 9,10-diphenylanthracene core is favorable for certain types of chemical transformations.

The position of substitution is also known to have a profound effect on the photophysical properties of anthracene derivatives. For example, phenyl substitutions at the 9 and 10 positions of anthracene are known to decrease the efficiency of intersystem crossing (ISC), a process that populates the triplet state, while only slightly altering the energy of the lowest triplet state (T1). researchgate.net This is attributed to the non-coplanar arrangement of the phenyl groups relative to the anthracene core, which impacts the energy difference between the singlet and triplet excited states and favors fluorescence over phosphorescence. mdpi.com

Heteroatom Substitution and its Consequences

The replacement of a carbon atom within the anthracene framework with a heteroatom, such as nitrogen, offers another avenue for modifying the properties of this compound derivatives.

Introducing a nitrogen atom into the polycyclic aromatic hydrocarbon (PAH) scaffold, as in the case of a 2-aza analogue of 9,10-diphenylanthracene, has been shown to have a significant impact on the material's electrochemical and optical properties. rsc.orgrsc.org

A comparative study of 9,10-diphenylanthracene (DPA) and its 2-aza analogue (aza-DPA) revealed that the nitrogen substitution makes the molecule easier to reduce and harder to oxidize. nih.gov This leads to a narrowing of the HOMO-LUMO energy gap, which in turn causes a red-shift in both the absorption and emission spectra. rsc.orgnih.gov

When incorporated into an OLED device, the aza-substituted compound exhibited an unexpected red-shift in its electroluminescence. rsc.org This was attributed to the formation of an exciplex, an excited-state complex, between the aza-DPA emissive layer and the hole-transport layer. rsc.org This finding underscores the profound effect that a single heteroatom can have on the performance of an OLED device.

Computational studies on nitrogen-substituted 2,6-diphenylanthracene (B1340685) have further shown that nitrogen doping can lead to a more planar geometry, lower energy gaps, and larger electron affinity, all of which are desirable properties for organic field-effect transistor (OFET) materials. researchgate.net

Compound Effect of Nitrogen Substitution Impact on OLED/OFET Performance
2-Aza-9,10-diphenylanthraceneEasier to reduce, harder to oxidize; Narrower HOMO-LUMO gap; Red-shifted absorption and emission. nih.govUnexpected red-shift in electroluminescence due to exciplex formation. rsc.org
Nitrogen-substituted 2,6-diphenylanthraceneMore planar geometry; Lower energy gaps; Larger electron affinity. researchgate.netPredicted to be promising materials for OFETs with tunable green emission. researchgate.net

Role of Phosphorus Incorporation in Tuning Photophysical Properties

The incorporation of phosphorus-containing moieties is a key strategy for imparting specific electronic functions to the DPA scaffold. One notable approach involves the introduction of a diphenylphosphine (B32561) oxide group. This modification is particularly effective for creating materials with electron-transporting capabilities. researchgate.net By integrating such a group, the DPA derivative can be transformed into a multifunctional n-type emitter or a dedicated electron transport layer, which is crucial for balancing charge injection and transport within an Organic Light-Emitting Diode (OLED), ultimately enhancing device efficiency. researchgate.netresearchgate.net

Engineering Extended Conjugation Systems

Extending the π-conjugation of the DPA system is a direct method for modulating its electronic and optical properties. This can be achieved by introducing unsaturated linkages, such as carbon-carbon triple bonds, which facilitate greater electron delocalization across the molecule.

Effects of Carbon-Carbon Triple Bonds on Electronic States and Optical Emission

The introduction of carbon-carbon triple bonds (ethynyl linkages) at the phenyl groups attached to the 9 and 10 positions of the anthracene core significantly impacts the molecule's properties. Research on 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA) derivatives demonstrates that these acetylene (B1199291) linkages extend the π-conjugation between the central anthracene unit and the peripheral phenyl rings. researchgate.net This extension noticeably alters the electronic states of the molecule. researchgate.net A key benefit of this modification is the improved tunability of the optical emission, allowing for more precise control over the emitted color. researchgate.net However, in the solid state, these extended systems can be prone to strong fluorescence quenching due to the formation of excimer-like traps, a challenge that can be mitigated by attaching bulky groups to prevent aggregation. researchgate.net

Rational Design Strategies for Tunable Optoelectronic Properties

The rational design of DPA derivatives is essential for their application in high-performance optoelectronic devices. Strategies focus on overcoming the inherent challenges of blue emitters, namely their stability and efficiency, while also optimizing thermal and charge transport characteristics.

Approaches for Enhancing Blue Emission Stability and Efficiency in Devices

Achieving stable and efficient blue emission from DPA-based materials in OLEDs is a significant challenge. nih.gov Several design strategies have been developed to address this:

Steric Hindrance : Introducing bulky substituents at the C-2 position or on the 9,10-phenyl rings can effectively prevent intermolecular π-π stacking in the solid state. researchgate.netresearchgate.net This minimizes aggregation-caused quenching and helps preserve the intrinsic high fluorescence of the molecule.

Structural Fortification : A novel approach involves the "intramolecular encapsulation" of the anthracene core by creating doubly bridged structures. chemistryviews.org Attaching these bridges, particularly through electron-withdrawing ester groups, has been shown to significantly improve the photostability of the DPA molecule without sacrificing its desirable emission properties. chemistryviews.org

Molecular Hybrids : Linking the phenylanthracene moiety to other robust and highly fluorescent units, such as fluorene (B118485) and spirobifluorene, can enhance morphological, thermal, and electrochemical stability. doi.org

Host Material Optimization : The stability of an OLED device is not solely dependent on the emitter. The choice of the host material is paramount, as a stable host can significantly suppress the degradation of the blue emitter, leading to longer device lifetimes. nih.gov

Below is a table comparing the performance of various DPA derivatives in OLED devices.

EmitterDevice EfficiencyCIE CoordinatesSource
Phenylanthracene-fluorene derivative (1) 3.37 cd/A, 1.50 lm/W, 1.87% EQE(0.18, 0.25) doi.org
TPA-TAn-DMAC (non-doped) 4.9% EQE(0.14, 0.18) rsc.org
Cz-TAn-DMAC (doped) 4.8% EQE(0.15, 0.08) rsc.org
OCADN 2.25 cd/A, 1.13 lm/W(0.16, 0.30) researchgate.net

Table 1: Performance metrics of selected anthracene-based blue emitters in OLEDs.

Methodologies for Optimizing Thermal Stability and Charge Transport Properties

For materials to be viable in commercial devices, they must withstand the heat generated during operation and efficiently transport electrical charges.

Thermal Stability : The functionalization of the 9,10-positions of the anthracene core has proven to be a highly effective method for tuning the thermal stability of the material. mdpi.com The decomposition temperature (Td), a critical measure of stability, can be significantly altered by the choice of substituent, with values for various derivatives ranging from 258 °C to as high as 386 °C. mdpi.com Furthermore, non-symmetrical substitution at the 2-position can lead to the formation of stable amorphous glasses with high glass transition temperatures (Tg up to 92 °C), which is crucial for fabricating uniform thin films. rsc.org

Charge Transport : Enhancing charge transport is critical for lowering device operating voltage and improving efficiency. Non-symmetrical substitution at the 2-position of DPA has been shown to yield materials with exceptionally high hole drift mobilities, reaching up to 1x10⁻² cm² V⁻¹ s⁻¹. researchgate.netrsc.org To create bipolar materials capable of transporting both holes and electrons, electron-deficient units like 1,3,4-oxadiazole (B1194373) can be incorporated. researchgate.net Theoretical studies also indicate that increasing the size of aryl substituents at the 2,6-positions can improve both electron and hole injection capabilities. rsc.org The crystal packing polymorphism, as seen in different DPA crystal structures (e.g., P21/n vs. C2/c), also plays a role, affecting density and intermolecular interactions which in turn influence charge transport pathways. mdpi.com

The tables below summarize key thermal and charge transport data for engineered DPA derivatives.

Compound SeriesSubstituent EffectDecomposition Temperature (Td) RangeSource
9,10-disubstituted anthracenes Varied phenyl derivatives258–386 °C mdpi.com

Table 2: Impact of 9,10-position functionalization on thermal stability.

Derivative TypeKey FeatureHole Mobility (µh)Source
Non-symmetric DPA Alkyl groups on 9,10-phenyls~5 × 10⁻³ – 1 × 10⁻² cm² V⁻¹ s⁻¹ rsc.org

Table 3: Charge transport properties of non-symmetrically substituted DPA derivatives.

Conclusion and Future Research Directions

Current Challenges in Synthesis and Application Development

Despite its utility, the synthesis and application of 2-Bromo-9,10-diphenylanthracene are not without their challenges. The primary synthetic route involves the bromination of 9,10-diphenylanthracene (B110198). nbinno.com Achieving high yields and purity through this method necessitates meticulous control over reaction conditions to prevent the formation of poly-brominated or isomeric byproducts. nbinno.com Alternative methods, such as palladium-catalyzed coupling reactions, offer another avenue for synthesis but come with their own set of optimization parameters. nbinno.com The scalability and cost-effectiveness of these synthetic procedures remain significant hurdles for the widespread industrial adoption of this compound.

In the realm of application development, particularly for OLEDs, the challenges are multifaceted. While DPA derivatives are promising candidates for deep-blue emitters, achieving efficient and stable materials with superior film-forming and charge transport properties is a persistent challenge. rsc.org The introduction of substituents to the DPA core, including the bromo group, can sometimes lead to an undesirable red shift in the emission spectrum. rsc.org Furthermore, ensuring high fluorescence quantum yields and optimizing the hole and electron mobility in thin-film devices are critical for enhancing the performance of OLEDs based on this compound derivatives. rsc.org

Emerging Avenues in Advanced Theoretical Modeling and Simulation

To overcome the challenges in material design and to accelerate the discovery of new applications, advanced theoretical modeling and simulation are becoming increasingly indispensable. Beyond traditional Density Functional Theory (DFT) calculations, which have been used to investigate the electronic and nonlinear optical properties of this compound, emerging computational techniques are set to revolutionize the field. arxiv.org

Machine Learning and QSPR: Supervised machine learning algorithms, such as random forests and extreme gradient boosting, are being employed to develop Quantitative Structure-Property Relationship (QSPR) models for polycyclic aromatic hydrocarbons (PAHs). nih.govresearchgate.net These models can predict various physicochemical properties, including boiling point, enthalpy, and polarizability, based on topological descriptors that represent the molecular structure. nih.govresearchgate.net By training these models on large datasets of PAHs, researchers can rapidly screen virtual libraries of this compound derivatives to identify candidates with desired electronic and optical properties. Machine learning can also identify the specific molecular fragments responsible for certain infrared emission features, providing valuable insights for targeted material design. arxiv.org

Multiscale Modeling: The performance of organic electronic devices is not solely dependent on the properties of individual molecules but also on their organization and interactions in the solid state. Multiscale modeling approaches, which combine quantum mechanical calculations with molecular dynamics and kinetic Monte Carlo simulations, are being developed to predict charge transport properties in complex organic materials. aps.orgarxiv.orgnih.gov These models can simulate how charge carriers move through the material at different length and time scales, providing a more realistic prediction of device performance. aps.orgarxiv.orgnih.gov This approach can be particularly useful for understanding and optimizing the charge transport in thin films of this compound derivatives.

Below is an interactive table summarizing some of the key physicochemical properties of this compound that are often the subject of theoretical modeling.

PropertyValueUnit
Molecular Weight409.3 g/mol
Molecular FormulaC₂₆H₁₇Br
Melting Point263-265°C
InChIKeyOZNXPZBQVNNJCS-UHFFFAOYSA-N
CAS Number201731-79-5
(Data sourced from PubChem CID 22247163) nih.gov

Potential for Integration into Multifunctional Materials and Hybrid Systems

The versatility of this compound as a building block extends to its potential for integration into more complex material architectures, leading to multifunctional and hybrid systems with tailored properties.

Covalent and Metal-Organic Frameworks: Covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) are porous crystalline materials with high surface areas and tunable properties. researchgate.netmdpi.com By incorporating this compound or its derivatives as ligands, it is possible to create novel COFs and MOFs with unique photophysical and electronic characteristics. These materials could find applications in gas storage, separation, catalysis, and sensing. researchgate.netrsc.org For instance, COFs based on photosensitive building blocks have shown promise as heterogeneous photocatalysts. mdpi.com

Functionalized Nanoparticles and Hybrid Systems: The bromo-substituent on the anthracene (B1667546) core serves as a convenient anchor point for grafting the molecule onto the surface of nanoparticles. This functionalization can impart the desirable optical properties of the diphenylanthracene core to the nanoparticle, creating hybrid materials for applications in bioimaging and sensing. Furthermore, the ability to form co-crystals with other organic molecules opens up possibilities for creating materials with unique packing arrangements and photophysical behaviors. mdpi.com

Prospects for Novel Applications Beyond Current Scope

The future research directions for this compound are poised to expand beyond its current primary use as an OLED precursor.

Triplet-Triplet Annihilation Upconversion: Triplet-triplet annihilation (TTA) upconversion is a process that converts lower-energy photons to higher-energy ones, with potential applications in solar cells, photodetectors, and bioimaging. Derivatives of 9,10-diphenylanthracene are effective emitters in TTA-UC systems. The bromo-substituent in this compound can be used to further functionalize the molecule to improve its performance and compatibility within these systems.

Photocatalysis: The photoactive nature of the diphenylanthracene core suggests its potential use in photocatalysis. Related aromatic compounds have been shown to act as organophotoredox catalysts for various organic transformations. mdpi.com By tuning the electronic properties of the this compound core through further derivatization, it may be possible to develop new, efficient, and metal-free photocatalysts.

Sensing and Theranostics: The fluorescence of the diphenylanthracene moiety is sensitive to its local environment, a property that can be exploited for chemical sensing. By attaching specific recognition units to the this compound scaffold, selective fluorescent sensors for various analytes could be developed. Furthermore, the combination of imaging and therapeutic capabilities in a single molecule, known as theranostics, is a rapidly growing field. mdpi.comnih.gov The potential to functionalize this compound with both targeting and therapeutic moieties opens up intriguing possibilities for its use in targeted cancer therapy and diagnosis. nih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-Bromo-9,10-diphenylanthracene, and what factors influence reaction efficiency?

  • Methodological Answer : A common synthesis involves reacting 2-bromoanthracene derivatives with phenyl lithium in acetonitrile at −78°C. The reaction requires precise stoichiometry (2.1 equiv. phenyl lithium) and quenching with saturated NH₄Cl to terminate the reaction. Post-synthesis, crude residues are extracted with ethyl acetate, washed with brine, and dried over Na₂SO₄. Purification is typically omitted for immediate use in subsequent steps . Key factors include temperature control (<−70°C), solvent polarity, and exclusion of moisture to prevent side reactions.

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer : The compound requires storage in airtight containers under inert gas (e.g., nitrogen) at 0–6°C to prevent degradation. Personal protective equipment (PPE) such as nitrile gloves, N95 respirators, and eye shields is mandatory due to potential skin/eye irritation . Avoid contact with water or heat sources, as decomposition may release hazardous vapors. Spills should be neutralized with non-combustible absorbents (e.g., vermiculite) and disposed of as halogenated waste .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR in CDCl₃ resolves aromatic proton environments (δ 8.60–7.66 ppm for anthracene backbone) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% GC) using reverse-phase columns with UV detection at 254 nm .
  • X-Ray Crystallography : Single-crystal diffraction confirms molecular geometry (e.g., dihedral angles between phenyl substituents and anthracene core) .

Advanced Research Questions

Q. How does the bromine substituent influence electronic properties compared to non-brominated analogs?

  • Methodological Answer : The electron-withdrawing bromine atom stabilizes the LUMO, reducing the reduction potential. Cyclic voltammetry (DMF, Pt electrode) shows a 0.3 V cathodic shift in the first reduction wave compared to 9,10-diphenylanthracene. Computational studies (DFT, B3LYP/6-31G*) correlate this with enhanced electron affinity, critical for charge transport in organic semiconductors .

Q. What contradictions exist in thermodynamic data, and how can they be resolved?

  • Methodological Answer : Reported heats of sublimation (ΔHₐ) vary between 120–135 kJ/mol due to differing measurement techniques (e.g., vapor pressure vs. calorimetry). To resolve discrepancies, researchers should standardize conditions (e.g., 25°C, inert atmosphere) and cross-validate using thermogravimetric analysis (TGA) coupled with mass spectrometry .

Q. How can bromination of 9,10-diphenylanthracene be optimized to minimize di-brominated by-products?

  • Methodological Answer : Use bromodimethylsulfonium bromide (BDMS) in dichloromethane at room temperature. This reagent avoids toxic Br₂ gas and reduces over-bromination. Reaction monitoring via TLC (hexane:EtOAc 9:1) ensures selective mono-bromination. Yields >85% are achievable with 2.4 equiv. BDMS and NaOH traps for HBr neutralization .

Q. What role does this compound play in OLED material development?

  • Methodological Answer : As a blue-emitting dopant, it enhances electroluminescence efficiency. Device performance is assessed via:

  • Photoluminescence Quantum Yield (PLQY) : Measured using integrating spheres (e.g., 60–70% in PMMA films).
  • Thin-Film Morphology : Atomic force microscopy (AFM) ensures uniform layer deposition (<1 nm roughness) for reduced exciton quenching .

Q. How does electrochemical reduction behavior compare to non-brominated analogs?

  • Methodological Answer : In dimethylformamide (DMF), the radical anion (DPA⁻•) of this compound exhibits a 1-electron reversible wave at −2.1 V (vs. Ag/AgCl), whereas non-brominated DPA reduces at −1.8 V. Chronoamperometry reveals slower electron transfer kinetics (k₀ = 0.02 cm/s) due to bromine’s steric and electronic effects, impacting charge transport in optoelectronic devices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.